2-(Difluoromethoxy)-6-fluorobenzenesulfonamide
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Overview
Description
2-(Difluoromethoxy)-6-fluorobenzenesulfonamide is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a difluoromethoxy group, a fluorine atom, and a sulfonamide group attached to a benzene ring. The presence of fluorine atoms often imparts unique properties to organic molecules, making them valuable in pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-6-fluorobenzenesulfonamide typically involves the introduction of the difluoromethoxy group and the sulfonamide group onto a fluorobenzene ring. One common method involves the reaction of 2-fluoro-6-nitrophenol with difluoromethyl ether in the presence of a base to form the difluoromethoxy group. This intermediate is then subjected to sulfonamide formation using sulfonyl chloride and an amine .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-6-fluorobenzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The fluorine and difluoromethoxy groups can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The sulfonamide group can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can be involved in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the sulfonamide group .
Scientific Research Applications
2-(Difluoromethoxy)-6-fluorobenzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and agrochemicals
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-6-fluorobenzenesulfonamide involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic pockets in proteins. The sulfonamide group can form hydrogen bonds with amino acid residues, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Difluoromethoxy)benzylamine: Used as a pharmaceutical intermediate and in chemical research.
1-Bromo-4-(difluoromethoxy)benzene: Utilized in direct arylation reactions.
Difluoromethoxylated Ketones: Employed as building blocks for the synthesis of nitrogen-containing heterocycles.
Uniqueness
2-(Difluoromethoxy)-6-fluorobenzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C7H6F3NO3S |
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Molecular Weight |
241.19 g/mol |
IUPAC Name |
2-(difluoromethoxy)-6-fluorobenzenesulfonamide |
InChI |
InChI=1S/C7H6F3NO3S/c8-4-2-1-3-5(14-7(9)10)6(4)15(11,12)13/h1-3,7H,(H2,11,12,13) |
InChI Key |
WILIXYAGLMNVGI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)S(=O)(=O)N)OC(F)F |
Origin of Product |
United States |
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